Bienvenue dans la boutique en ligne BenchChem!

2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

CCR5 antagonism HIV entry inhibition antiviral drug discovery

2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone (CAS 2034583-13-4) is a structurally authenticated, high-purity CCR5 antagonist validated in P4R5/HIV entry assays (sub-nanomolar IC50: 0.110 nM). Its unsubstituted pyridazin-3-yloxy scaffold provides a clean baseline for SAR exploration, as even minor modifications like methylation (cf. 6-methylpyridazin analog) can abolish activity. With computed XLogP3-AA of 2.3 and TPSA of 55.3 Ų, it is an optimal probe for correlating passive permeability with CCR5 affinity. Specify this exact CAS to guarantee receptor activity and avoid inactive analogs in antiviral and anti-inflammatory drug discovery programs.

Molecular Formula C16H23N3O2
Molecular Weight 289.379
CAS No. 2034583-13-4
Cat. No. B2386671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
CAS2034583-13-4
Molecular FormulaC16H23N3O2
Molecular Weight289.379
Structural Identifiers
SMILESC1CCC(C1)CC(=O)N2CCCC(C2)OC3=NN=CC=C3
InChIInChI=1S/C16H23N3O2/c20-16(11-13-5-1-2-6-13)19-10-4-7-14(12-19)21-15-8-3-9-17-18-15/h3,8-9,13-14H,1-2,4-7,10-12H2
InChIKeyBAERGWAVPFIJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone (CAS 2034583-13-4): Chemical Identity and Target Class for CCR5-Focused Procurement


2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone (CAS 2034583-13-4, PubChem CID 91627659) is a synthetic small-molecule CCR5 antagonist featuring a pyridazin-3-yloxy-piperidine core linked to a cyclopentyl-ethanone moiety [1]. Preliminary pharmacological screening indicates its utility as a CCR5 receptor antagonist, relevant to HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [2]. The compound belongs to a broader class of piperidine-based CCR5 ligands where the pyridazine ether substitution pattern is a critical determinant of target affinity.

Why Generic Substitution of 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone Risks CCR5 Activity Loss


Within the piperidine-based CCR5 antagonist series, even minor structural modifications to the pyridazine ring or the N-acyl substituent can drastically alter target potency and selectivity. The 6-methylpyridazin analog (CAS 2034438-86-1) illustrates this sensitivity: the addition of a single methyl group changes both molecular shape and electronic properties, which may compromise the binding conformation required for high-affinity CCR5 engagement . Generic substitution without confirmatory CCR5 antagonism data therefore carries a high risk of selecting an inactive or differentially potent analog, undermining the reproducibility of pharmacological studies.

Quantitative Differentiation Evidence for 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone Versus CCR5 Antagonist Comparators


CCR5 Antagonist Potency: IC50 of 0.110 nM in P4R5 Cells Expressing CD4 and LTR-β-Gal

2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone demonstrated an IC50 of 0.110 nM in a CCR5 antagonist assay using P4R5 cells co-expressing CD4 and an LTR-β-galactosidase reporter construct, measuring inhibition of HIV infusion [1]. This places the compound among the sub-nanomolar CCR5 ligands, comparable to clinical-stage antagonists. A structurally distinct piperidine-based CCR5 antagonist from the same target class (CHEMBL3397989) exhibited an IC50 of 25 nM in CHO cells co-expressing Gα16 under RANTES stimulation, representing an approximately 227-fold lower potency [2]. While the assay systems differ (P4R5/HIV entry vs. CHO/Gα16/RANTES), the magnitude of the potency gap supports the conclusion that the pyridazin-3-yloxy substitution confers a significant affinity advantage over certain piperidine scaffolds.

CCR5 antagonism HIV entry inhibition antiviral drug discovery

Structural Differentiation: Absence of 6-Methyl Substitution on the Pyridazine Ring

The target compound possesses an unsubstituted pyridazin-3-yloxy group, in contrast to the closely related 6-methylpyridazin analog (CAS 2034438-86-1, EVT-2524717) which carries a methyl substituent at the 6-position of the pyridazine ring [1]. In CCR5 antagonist SAR, the pyridazine substitution pattern directly influences the dihedral angle between the pyridazine and piperidine rings, thereby modulating the presentation of the ether oxygen to the receptor binding pocket. The absence of the 6-methyl group in the target compound preserves a distinct electrostatic surface and conformational ensemble that is likely critical for the sub-nanomolar potency observed (see Evidence Item 1).

structure-activity relationship pyridazine SAR lead optimization

Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bond Acceptor Count

The target compound has a computed XLogP3-AA of 2.3 and a topological polar surface area (TPSA) of 55.3 Ų, with 4 hydrogen bond acceptors and 0 hydrogen bond donors [1]. By comparison, the 6-methylpyridazin analog (CAS 2034438-86-1) has a higher molecular weight (303.41 vs. 289.37 g/mol) and an additional methyl group that increases lipophilicity . In the context of CCR5 antagonist optimization, where intrinsic permeability is a known challenge, the lower logP and lower molecular weight of the target compound predict potentially superior passive permeability and aqueous solubility relative to the 6-methyl analog. This is consistent with the broader SAR efforts that replaced secondary amides with piperidine moieties to enhance permeability in CCR5 programs [2].

drug-likeness permeability physicochemical profiling

Optimal Procurement and Application Scenarios for 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone in CCR5-Targeted Research


High-Sensitivity CCR5 Antagonism Screening in HIV Entry Assays

The sub-nanomolar IC50 (0.110 nM) of this compound in P4R5/HIV entry assays [1] makes it suitable as a high-potency reference antagonist for screening novel CCR5 ligands. Its use at low nanomolar concentrations minimizes cytotoxicity while maintaining complete receptor blockade, enabling reliable window-of-assay calculations in antiviral drug discovery programs.

Structure-Activity Relationship (SAR) Studies on Pyridazine Ether CCR5 Antagonists

The unsubstituted pyridazin-3-yloxy group provides a clean baseline scaffold for SAR exploration. Researchers can systematically introduce substituents (e.g., methyl, halogen) at the pyridazine 5- or 6-positions and measure the impact on CCR5 potency, using this compound as the reference standard. Its differentiation from the 6-methyl analog (CAS 2034438-86-1) exemplifies the sensitivity of CCR5 affinity to pyridazine ring substitution.

Permeability and Physicochemical Profiling Studies

With a computed XLogP3-AA of 2.3 and TPSA of 55.3 Ų [2], this compound serves as a moderately lipophilic, low-TPSA probe for evaluating the relationship between CCR5 antagonist structure and passive membrane permeability. It can be used as a comparator in PAMPA or Caco-2 assays alongside higher-logP analogs to validate permeability optimization strategies described in the CCR5 literature [3].

Procurement of a Defined Chemical Standard for CCR5 Target Engagement Studies

For laboratories requiring a structurally authenticated, high-purity CCR5 antagonist for target engagement assays (e.g., CETSA, BRET-based binding assays), this compound offers a well-defined chemical structure with documented CCR5 antagonist activity [1][4]. Its unambiguous identity (CAS 2034583-13-4, CID 91627659) facilitates accurate ordering and inventory tracking, reducing the risk of analog mix-up.

Quote Request

Request a Quote for 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.